molecular formula C4H9NO2S B12977298 (2-Amino-ethylsulfanyl)-acetic acid

(2-Amino-ethylsulfanyl)-acetic acid

Cat. No.: B12977298
M. Wt: 135.19 g/mol
InChI Key: HMZKKJDOCRYTTH-UHFFFAOYSA-N
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Description

(2-Amino-ethylsulfanyl)-acetic acid is an organic compound with the molecular formula C4H9NO2S It is characterized by the presence of an amino group, a sulfanyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-ethylsulfanyl)-acetic acid typically involves the reaction of ethyl bromoacetate with thiourea to form ethyl (2-amino-ethylsulfanyl)-acetate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Step 1: Ethyl bromoacetate reacts with thiourea in ethanol under reflux conditions.

    Step 2: The resulting ethyl (2-amino-ethylsulfanyl)-acetate is hydrolyzed using hydrochloric acid to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-ethylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2-Amino-ethylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain amino acids.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a similar sulfanyl group.

    Cysteamine: A compound with a similar amino and sulfanyl group structure.

    Thioacetic acid: Contains a sulfanyl group attached to an acetic acid moiety.

Uniqueness

(2-Amino-ethylsulfanyl)-acetic acid is unique due to its combination of an amino group, a sulfanyl group, and an acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)acetic acid

InChI

InChI=1S/C4H9NO2S/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7)

InChI Key

HMZKKJDOCRYTTH-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)O)N

Origin of Product

United States

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